molecular formula C5H8N4O B12853753 5-amino-4-methyl-1H-pyrazole-1-carboxamide

5-amino-4-methyl-1H-pyrazole-1-carboxamide

Cat. No.: B12853753
M. Wt: 140.14 g/mol
InChI Key: WYNQMRQKILTOTC-UHFFFAOYSA-N
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Description

5-amino-4-methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound with the molecular formula C5H8N4O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-methyl-1H-pyrazole-1-carboxamide typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones . One common method is the reaction of 4-methyl-1H-pyrazole-1-carboxamide with ammonia under suitable conditions . Another approach involves the cyclocondensation of appropriate precursors in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-methyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, substituted amines, and various heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-methyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a covalent inhibitor of FGFRs sets it apart from other similar compounds .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

5-amino-4-methylpyrazole-1-carboxamide

InChI

InChI=1S/C5H8N4O/c1-3-2-8-9(4(3)6)5(7)10/h2H,6H2,1H3,(H2,7,10)

InChI Key

WYNQMRQKILTOTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C(=O)N)N

Origin of Product

United States

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